Diazene, (2-methoxy-5-methylphenyl)(4-nitrophenyl)-
Overview
Description
Diazene, (2-methoxy-5-methylphenyl)(4-nitrophenyl)- is an organic compound with the molecular formula C₁₄H₁₃N₃O₃ and a molecular weight of 271.2713 g/mol . This compound is characterized by the presence of a diazene group (N=N) linking two aromatic rings, one substituted with a methoxy and methyl group, and the other with a nitro group. It is known for its vibrant color and is often used in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diazene, (2-methoxy-5-methylphenyl)(4-nitrophenyl)- typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions often include acidic environments to facilitate the formation of the diazonium salt, which then reacts with the coupling component under controlled temperatures .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and the use of catalysts to accelerate the reaction. The final product is purified through crystallization or chromatography techniques .
Types of Reactions:
Oxidation: Diazene, (2-methoxy-5-methylphenyl)(4-nitrophenyl)- can undergo oxidation reactions, especially at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: The nitro group in the compound can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of aromatic amines.
Substitution: Formation of halogenated or alkylated aromatic compounds.
Scientific Research Applications
Diazene, (2-methoxy-5-methylphenyl)(4-nitrophenyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Widely used in the dye and pigment industry due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Diazene, (2-methoxy-5-methylphenyl)(4-nitrophenyl)- involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The diazene group can participate in electron transfer reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
- Diazene, (4-methoxyphenyl)phenyl-
- Diazene, (4-nitrophenyl)phenyl-
- Diazene, 1-(4-methoxyphenyl)-2-(4-nitrophenyl)-
Comparison: Diazene, (2-methoxy-5-methylphenyl)(4-nitrophenyl)- is unique due to the specific substitution pattern on its aromatic rings, which influences its chemical reactivity and physical properties. Compared to Diazene, (4-methoxyphenyl)phenyl-, the presence of a methyl group in the former adds steric hindrance and alters its electronic properties. Similarly, the nitro group in Diazene, (2-methoxy-5-methylphenyl)(4-nitrophenyl)- makes it more reactive in reduction reactions compared to Diazene, (4-methoxyphenyl)phenyl- .
Properties
IUPAC Name |
(2-methoxy-5-methylphenyl)-(4-nitrophenyl)diazene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10-3-8-14(20-2)13(9-10)16-15-11-4-6-12(7-5-11)17(18)19/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUDZDVWZKUQNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001040518 | |
Record name | Diazene, 1-(2-methoxy-5-methylphenyl)-2-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001040518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29530-50-5 | |
Record name | Diazene, (2-methoxy-5-methylphenyl)(4-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029530505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diazene, 1-(2-methoxy-5-methylphenyl)-2-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001040518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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